1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compound A has been utilized in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation.
- These SCO-CPs, such as [FeII(TPE)(NCX)2]·solv (where X = BH3, Se, or S), exhibit intriguing spin-state transitions and have potential applications in molecular switches and sensors .
Organic Synthesis and Protodeboronation
Spin-Crossover Coordination Polymers
Crystal Structural Studies
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-15(16-5-11-20(31-2)12-6-16)26-23(30)21-22(17-4-3-13-25-14-17)29(28-27-21)19-9-7-18(24)8-10-19/h3-15H,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOVIFUKVCCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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